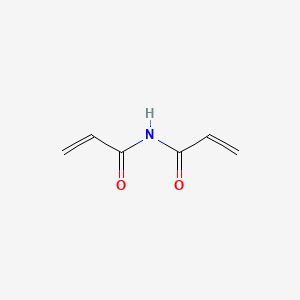
Diacrylamide
描述
Diacrylamide, also known as N,N’-diacryloyl-1,4-butanediamine, is an organic compound that belongs to the class of acrylamides. It is characterized by the presence of two acrylamide groups attached to a central diamine structure. This compound is of significant interest in polymer chemistry due to its ability to form highly reactive and crosslinkable polymers .
准备方法
Synthetic Routes and Reaction Conditions
Diacrylamide can be synthesized through a two-step process involving the reaction of acrylamide with formaldehyde in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds via the formation of N-hydroxymethylacrylamide, which subsequently reacts with another molecule of acrylamide to form this compound . The reaction conditions typically involve moderate temperatures and controlled pH to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The reaction mixture is continuously fed into the reactor, where it undergoes polymerization inhibition and catalysis to form this compound. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
化学反应分析
Types of Reactions
Diacrylamide undergoes various chemical reactions, including:
Polymerization: this compound can undergo free-radical polymerization to form crosslinked polymers.
Nucleophilic Addition: Nucleophiles such as alcohols, amines, or thiols can add across the activated vinyl groups of this compound, resulting in mono- and disubstituted products.
Diels-Alder Reactions: As a bifunctional electron-poor dienophile, this compound can react with electron-rich dienes to form norbornene adducts.
Common Reagents and Conditions
Polymerization: Common initiators include benzoyl peroxide, azobisisobutyronitrile, and UV light.
Nucleophilic Addition: Reagents such as ethanol, methanol, and primary amines are commonly used.
Diels-Alder Reactions: Electron-rich dienes such as cyclopentadiene are used, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the adducts.
Major Products Formed
Polymerization: Crosslinked polyacrylamide gels with varying degrees of crosslink density.
Nucleophilic Addition: Mono- and disubstituted acrylamide derivatives.
Diels-Alder Reactions:
科学研究应用
Diacrylamide has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a crosslinking agent in the synthesis of hydrogels, superabsorbents, and adhesives.
Biomedical Applications: Employed in the development of stimuli-responsive nanogels for drug delivery, tissue engineering, and wound healing.
Gene Delivery: Utilized in the synthesis of non-linear topological structure polymers for enhanced gene delivery efficiency.
Analytical Chemistry: Used in the preparation of polyacrylamide gels for electrophoresis and chromatography.
作用机制
Diacrylamide exerts its effects primarily through its ability to undergo polymerization and crosslinking reactions. The acrylamide groups in this compound are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of crosslinked polymer networks. These networks exhibit unique mechanical and chemical properties, making them suitable for a wide range of applications .
相似化合物的比较
Similar Compounds
N,N’-Methylenebisacrylamide: A widely used crosslinking agent in polyacrylamide gels.
Acrylamide: A simpler monomer used in the synthesis of polyacrylamides.
Pentanediol Diacrylate: A multifunctional acrylic monomer used in UV and EB cure formulations.
Uniqueness
Diacrylamide is unique due to its bifunctional nature, allowing it to form highly crosslinked polymer networks with enhanced mechanical properties. Its ability to undergo various chemical reactions, including polymerization, nucleophilic addition, and Diels-Alder reactions, makes it a versatile compound in polymer chemistry and materials science .
属性
CAS 编号 |
20602-80-6 |
|---|---|
分子式 |
C6H7NO2 |
分子量 |
125.13 g/mol |
IUPAC 名称 |
N-prop-2-enoylprop-2-enamide |
InChI |
InChI=1S/C6H7NO2/c1-3-5(8)7-6(9)4-2/h3-4H,1-2H2,(H,7,8,9) |
InChI 键 |
CHDKQNHKDMEASZ-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC(=O)C=C |
规范 SMILES |
C=CC(=O)NC(=O)C=C |
Key on ui other cas no. |
20602-80-6 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
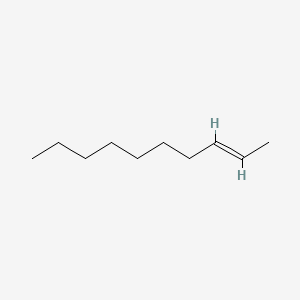
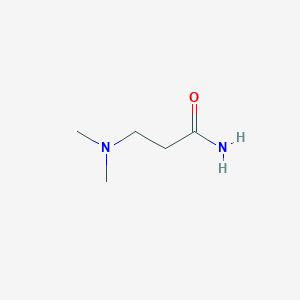
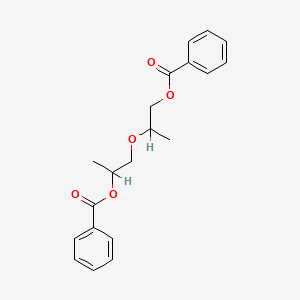
![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)

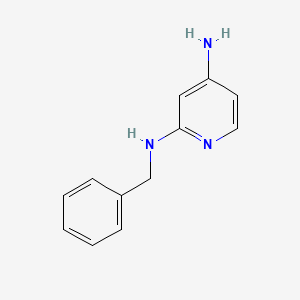

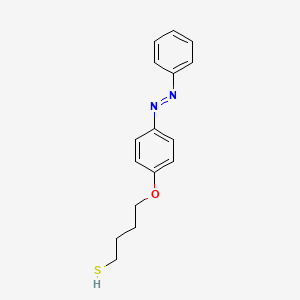
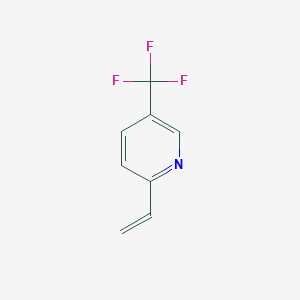
![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)
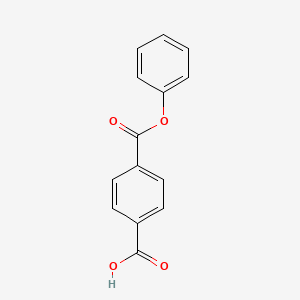
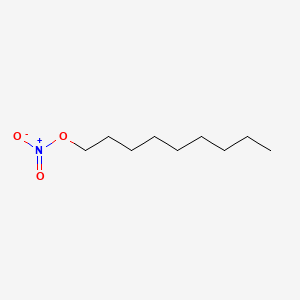
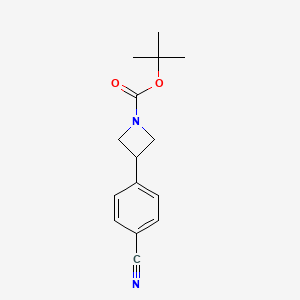
![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)
